N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide
Description
N-(6-Methoxy-1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide (hereafter referred to as Compound BTC-j) is a benzothiazole derivative synthesized via condensation of 6-methoxy-1,3-benzothiazol-2-amine with 4-methyl-3-nitrobenzoyl chloride. Its structure features a methoxy group at position 6 of the benzothiazole ring and a 4-methyl-3-nitro-substituted benzamide moiety. This compound has demonstrated potent antimicrobial activity against Gram-positive (Staphylococcus aureus, MIC: 12.5 µg/ml; Bacillus subtilis, MIC: 6.25 µg/ml) and Gram-negative bacteria (Escherichia coli, MIC: 3.125 µg/ml; Pseudomonas aeruginosa, MIC: 6.25 µg/ml) . Molecular docking studies suggest its mechanism involves inhibition of bacterial DNA gyrase (PDB: 3G75), a validated target for antimicrobial agents .
Properties
Molecular Formula |
C16H13N3O4S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C16H13N3O4S/c1-9-3-4-10(7-13(9)19(21)22)15(20)18-16-17-12-6-5-11(23-2)8-14(12)24-16/h3-8H,1-2H3,(H,17,18,20) |
InChI Key |
OKQPYQHEOYHYGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide typically involves the condensation of 6-methoxy-1,3-benzothiazol-2-amine with 4-methyl-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Reduction: Formation of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-3-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzoic acid.
Scientific Research Applications
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Benzothiazole Core
Position and Nature of Substituents
- Compound BTC-r (N-(6-Nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide): Replacing the methoxy group at position 6 with a nitro group reduces antimicrobial potency. For example, BTC-r shows higher MIC values against E. coli (6.25 µg/ml) compared to BTC-j (3.125 µg/ml), indicating that electron-donating groups (e.g., methoxy) enhance activity .
- N-(6-Ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide : Substituting methoxy with ethoxy and introducing a trifluoromethyl group on the benzamide reduces antimicrobial efficacy, likely due to increased hydrophobicity and steric hindrance .
Benzamide Modifications
- 4-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide : Replacing the 3-nitro group with 2-nitro and adding a chloro substituent diminishes activity, highlighting the importance of nitro positioning for optimal DNA gyrase binding .
- N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide : Introducing a triazole-methyl group enhances activity against fungal strains, suggesting auxiliary functional groups can broaden the antimicrobial spectrum .
Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Compounds
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa |
|---|---|---|---|---|
| BTC-j (6-methoxy) | 12.5 | 6.25 | 3.125 | 6.25 |
| BTC-r (6-nitro) | 25 | 12.5 | 6.25 | 12.5 |
| 4-Chloro-2-nitro analog | 50 | 25 | 12.5 | 25 |
Structural and Crystallographic Insights
- 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide : X-ray studies reveal a planar acetamide-benzothiazole core stabilized by intermolecular N–H⋯N hydrogen bonds. The adamantyl group introduces steric bulk, reducing solubility and bioavailability compared to BTC-j .
- BTC-j : Computational models predict a planar conformation that facilitates DNA gyrase binding via π-π stacking and hydrogen bonding with key residues (e.g., Asp73, Glu50) .
Mechanism of Action and Selectivity
- DNA Gyrase Inhibition : BTC-j’s nitro group participates in charge-transfer interactions with the enzyme’s active site, while the methoxy group enhances membrane permeability .
- Selectivity Over Eukaryotic Topoisomerases : Benzothiazoles like BTC-j exhibit low affinity for human topoisomerase II due to structural differences in the ATP-binding pocket, reducing off-target toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
